N-(2-Methylphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
Description
N-(2-Methylphenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Properties
CAS No. |
61538-05-4 |
|---|---|
Molecular Formula |
C11H9F3N4OS |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C11H9F3N4OS/c1-6-4-2-3-5-7(6)15-9(19)16-10-18-17-8(20-10)11(12,13)14/h2-5H,1H3,(H2,15,16,18,19) |
InChI Key |
IAHYIBPRKCRLSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 2-methylphenyl isocyanate with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
N-(2-Methylphenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-Methylphenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The pathways involved can vary, but they often include modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
N-(2-Methylphenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives, such as:
- N-(2-Methylphenyl)-N’-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]urea
- N-(2-Methylphenyl)-N’-[5-(methyl)-1,3,4-thiadiazol-2-yl]urea
These compounds share a similar core structure but differ in the substituents attached to the thiadiazole ring. The unique trifluoromethyl group in N-(2-Methylphenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea imparts distinct chemical and physical properties, making it unique among its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
